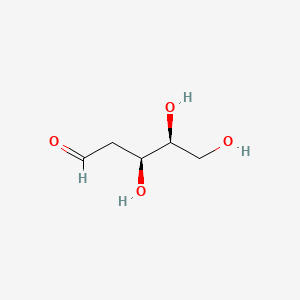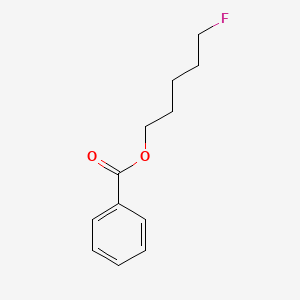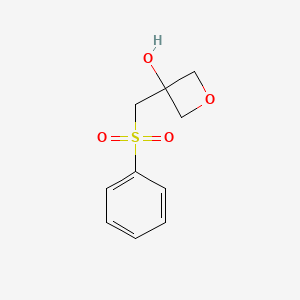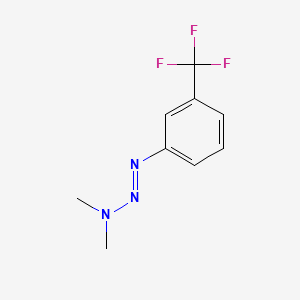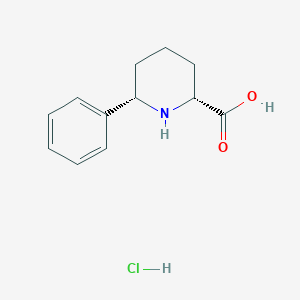
5-(3-Thienyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Thienyl)-1H-indole-2,3-dione is a heterocyclic compound that features both an indole and a thiophene ring The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the thiophene ring is a five-membered ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Thienyl)-1H-indole-2,3-dione typically involves the condensation of isatin (1H-indole-2,3-dione) with thiophene derivatives. One common method is the Fischer indole synthesis, where isatin reacts with a thiophene derivative in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various reduced derivatives, such as dihydroindole or tetrahydrothiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroindole and tetrahydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
科学的研究の応用
5-(3-Thienyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-(3-Thienyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
5-(2-Thienyl)-1H-indole-2,3-dione: Similar structure but with the thiophene ring attached at a different position.
5-(3-Furyl)-1H-indole-2,3-dione: Contains a furan ring instead of a thiophene ring.
5-(3-Pyridyl)-1H-indole-2,3-dione: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 5-(3-Thienyl)-1H-indole-2,3-dione is unique due to the presence of both an indole and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules.
特性
分子式 |
C12H7NO2S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
5-thiophen-3-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H7NO2S/c14-11-9-5-7(8-3-4-16-6-8)1-2-10(9)13-12(11)15/h1-6H,(H,13,14,15) |
InChIキー |
QEQIEHRZBOHGPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C3=CSC=C3)C(=O)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


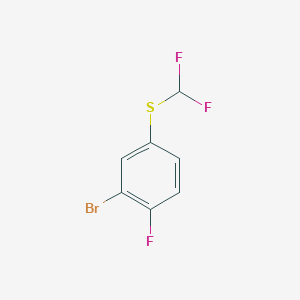
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)

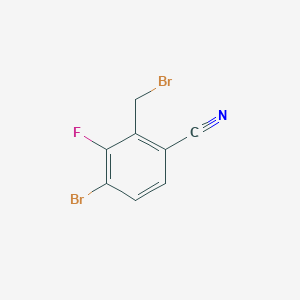
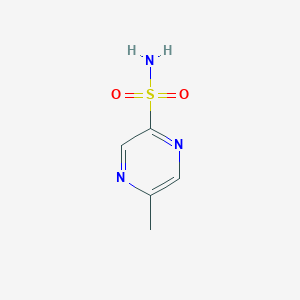
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
